sodium;oxo(113C)methanolate sodium;oxo(113C)methanolate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13330553
InChI: InChI=1S/CH2O2.Na/c2-1-3;/h1H,(H,2,3);/q;+1/p-1/i1+1;
SMILES:
Molecular Formula: CHNaO2
Molecular Weight: 69.000 g/mol

sodium;oxo(113C)methanolate

CAS No.:

Cat. No.: VC13330553

Molecular Formula: CHNaO2

Molecular Weight: 69.000 g/mol

* For research use only. Not for human or veterinary use.

sodium;oxo(113C)methanolate -

Specification

Molecular Formula CHNaO2
Molecular Weight 69.000 g/mol
IUPAC Name sodium;oxo(113C)methanolate
Standard InChI InChI=1S/CH2O2.Na/c2-1-3;/h1H,(H,2,3);/q;+1/p-1/i1+1;
Standard InChI Key HLBBKKJFGFRGMU-YTBWXGASSA-M
Isomeric SMILES [13CH](=O)[O-].[Na+]
Canonical SMILES C(=O)[O-].[Na+]

Introduction

Structural Characteristics and Molecular Identity

Sodium oxo(1¹³C)methanolate derives from formic acid (HCOOH), where the central carbon atom is substituted with the ¹³C isotope. The inclusion of ¹³C alters the compound’s spectroscopic properties without significantly affecting its chemical reactivity. Key structural features include:

Molecular Formula and Weight

The molecular formula is Na[¹³CHOO], with a molecular weight of 69.00 g/mol (sodium: 22.99 g/mol; ¹³C-labeled formate: 46.01 g/mol) . The isotopic purity of the carbon-13 label is critical for applications requiring precise nuclear magnetic resonance (NMR) or mass spectrometry (MS) detection.

Geometric and Electronic Configuration

The formate anion ([¹³CHOO]⁻) adopts a planar geometry with resonance stabilization between the two oxygen atoms. The ¹³C nucleus introduces a distinct NMR signature, with a chemical shift of approximately 170 ppm in the ¹³C NMR spectrum, compared to ~167 ppm for the ¹²C analog . The sodium ion interacts electrostatically with the anion, forming a crystalline lattice in the solid state.

Table 1: Key Structural Data

PropertyValueSource
Molecular FormulaNa[¹³CHOO]
Molecular Weight (g/mol)69.00
¹³C NMR Shift (ppm)~170
SMILES Notation13CH[O-].[Na+]

Synthesis and Production Methodologies

The synthesis of sodium oxo(1¹³C)methanolate involves isotopically labeled precursors and careful control of reaction conditions to ensure isotopic integrity. Two primary routes are employed:

Neutralization of ¹³C-Labeled Formic Acid

Formic-¹³C acid (H¹³COOH) is reacted with sodium hydroxide (NaOH) in an anhydrous methanol solution:

H13COOH+NaOHNa[13CHOO]+H2O\text{H}¹³\text{COOH} + \text{NaOH} \rightarrow \text{Na}[¹³\text{CHOO}] + \text{H}_2\text{O}

Water is removed via azeotropic distillation with methanol to prevent hydrolysis of the product . This method yields solutions of sodium formate-¹³C in methanol, which can be evaporated to isolate the solid salt.

Isotopic Exchange Reactions

In cases where ¹³C-labeled formic acid is unavailable, isotopic exchange between sodium formate-¹²C and ¹³C-enriched carbon dioxide (¹³CO₂) can be performed under high-pressure conditions:

Na[12CHOO]+13CO2Na[13CHOO]+12CO2\text{Na}[^{12}\text{CHOO}] + ^{13}\text{CO}_2 \rightarrow \text{Na}[^{13}\text{CHOO}] + ^{12}\text{CO}_2

This method requires specialized equipment but is advantageous for large-scale production .

Spectroscopic and Analytical Properties

The ¹³C label in sodium oxo(1¹³C)methanolate enables precise tracking in complex systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum exhibits a singlet at 170 ppm, corresponding to the carbonyl carbon. The absence of ¹²C splitting simplifies spectral interpretation, making it ideal for metabolic flux analysis .

Mass Spectrometry (MS)

In electrospray ionization (ESI)-MS, the compound shows a prominent peak at m/z 68.99 for the [¹³CHOO]⁻ anion, distinct from the ¹²C formate peak at m/z 68.98 . This mass difference is critical for isotope ratio measurements.

Applications in Research and Industry

Metabolic Tracing in Biochemistry

Sodium oxo(1¹³C)methanolate is administered in tracer studies to elucidate pathways in one-carbon metabolism. For example, its incorporation into purines and thymidylate in DNA synthesis can be monitored via ¹³C NMR .

Calibration Standards for Analytical Chemistry

The compound serves as a primary standard for quantifying ¹³C enrichment in mass spectrometry, ensuring accuracy in environmental and pharmaceutical analyses .

Synthesis of Isotopically Labeled Pharmaceuticals

It is a precursor for ¹³C-labeled active pharmaceutical ingredients (APIs), such as ¹³C-urea for breath tests diagnosing Helicobacter pylori infections .

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